1-Methyl-5-nitroimidazole-4-sulfonamide
Overview
Description
1-Methyl-5-nitroimidazole-4-sulfonamide is a compound belonging to the nitroimidazole class, which is known for its diverse applications in medicinal chemistry. Nitroimidazoles are often used for their antimicrobial properties, particularly against anaerobic bacteria and protozoa . This compound features a nitro group at the 5-position and a sulfonamide group at the 4-position of the imidazole ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Methyl-5-nitroimidazole-4-sulfonamide typically involves nitration and sulfonation reactions. One common method includes the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . Following nitration, sulfonation is carried out using sulfonating agents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group at the 4-position . Industrial production methods often employ similar routes but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-5-nitroimidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. Major products formed from these reactions include amino derivatives and substituted imidazoles.
Scientific Research Applications
1-Methyl-5-nitroimidazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitroimidazole-4-sulfonamide involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA. This reduction is typically mediated by bacterial nitroreductases, which convert the nitro group into a nitroso or hydroxylamine derivative . These reactive intermediates then interact with DNA, causing strand breaks and ultimately leading to cell death .
Comparison with Similar Compounds
1-Methyl-5-nitroimidazole-4-sulfonamide can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and ornidazole . While all these compounds share a common nitroimidazole core, they differ in their substituents, which influence their pharmacokinetic properties and spectrum of activity. For instance:
Properties
IUPAC Name |
1-methyl-5-nitroimidazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O4S/c1-7-2-6-3(13(5,11)12)4(7)8(9)10/h2H,1H3,(H2,5,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVBNWGDMOPOKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1[N+](=O)[O-])S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325933 | |
Record name | 1-methyl-5-nitroimidazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71518-15-5 | |
Record name | NSC521981 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-5-nitroimidazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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